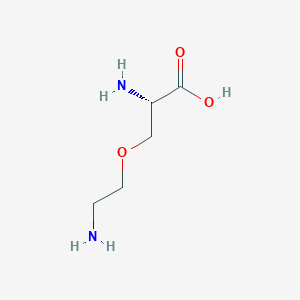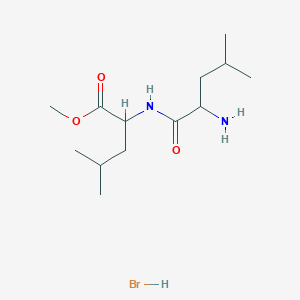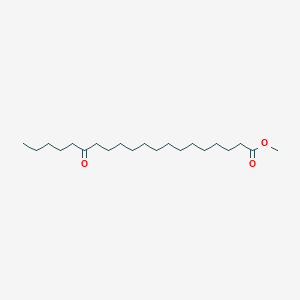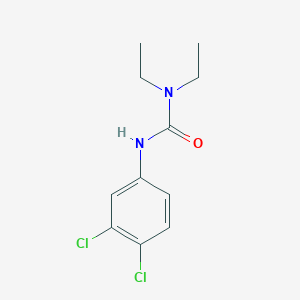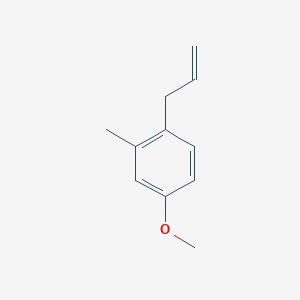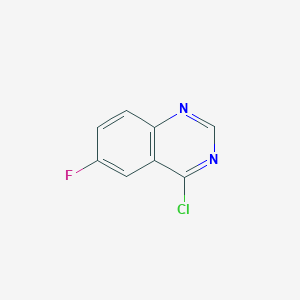
4-Chloro-6-fluoroquinazoline
Übersicht
Beschreibung
The compound 4-Chloro-6-fluoroquinazoline is a derivative of quinazoline, a bicyclic aromatic organic compound. Quinazoline derivatives have been extensively studied due to their diverse biological activities, including anticancer, antibacterial, and antifungal properties. The presence of chlorine and fluorine atoms on the quinazoline ring system can significantly affect the compound's biological activity and pharmacokinetic properties.
Synthesis Analysis
The synthesis of quinazoline derivatives often involves multi-step chemical reactions, starting from simple precursors such as substituted benzoates or anilines. For instance, the synthesis of benzyloxy-substituted quinazoline involves substitution, nitration, reduction, cyclization, and chlorination steps, with a total yield of 29.2% . Similarly, other derivatives, such as those with aminoquinoline or fluoroquinolone-based thiazolidinones , are synthesized through reactions involving intermediates like acid chlorides, hydrazides, and Schiff bases.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of a quinazoline core, which can be substituted at various positions to yield compounds with different biological activities. X-ray crystallography and molecular modeling studies have been used to determine the structure and conformation of these compounds. For example, the crystal structure of a 6-fluoroquinazolinylpiperidinyl-containing compound was confirmed through single-crystal X-ray diffraction analysis . The molecular structure, particularly the orientation of substituents, plays a crucial role in the biological activity of these compounds.
Chemical Reactions Analysis
Quinazoline derivatives can undergo various chemical reactions, including nucleophilic substitution, as seen in the synthesis of a compound where selective nucleophilic attack at C-1 of 1-bromo-3-chloropropane by the potassium salt of a quinazolinol derivative was performed . The reactivity of these compounds is influenced by the electronic effects of the substituents, such as halogens, which can activate or deactivate certain positions on the quinazoline ring for further chemical transformations.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives, such as solubility, melting point, and stability, are influenced by the nature and position of the substituents on the quinazoline ring. Halogen atoms like chlorine and fluorine can increase the lipophilicity of the molecule, potentially affecting its bioavailability and metabolic stability. The presence of other functional groups, such as methoxy or benzyloxy, can also impact the compound's physical properties and its interaction with biological targets .
Wissenschaftliche Forschungsanwendungen
Synthesis of Quinazoline Derivatives
Quinazoline derivatives, including those related to 4-Chloro-6-fluoroquinazoline, are explored for their potential in pharmaceutical and biological applications. For instance, Zhou et al. (2019) developed a rapid synthetic method for small molecule anticancer drugs using quinazoline intermediates, highlighting their relevance in cancer therapy research (Zhou et al., 2019). Similarly, Tomažič and Hynes (1992) synthesized novel halogenated 2,4-diaminoquinazolines, demonstrating the versatility of quinazoline compounds in chemical synthesis (Tomažič & Hynes, 1992).
Antibacterial Properties
Fluoroquinolones, a class derived from quinazoline, show significant antibacterial properties. Kuramoto et al. (2003) found that certain quinazoline derivatives exhibit potent antibacterial activities against a range of bacteria, indicating their potential in developing new antibacterial agents (Kuramoto et al., 2003).
Anticancer Applications
The anticancer potential of quinazoline derivatives is a significant area of research. Sirisoma et al. (2009) identified quinazolin-4-amine as a potent apoptosis inducer and an efficacious anticancer agent, showing promise in cancer treatment (Sirisoma et al., 2009).
EGFR-TK Inhibitors
Quinazoline derivatives are explored as inhibitors of the epidermal growth factor receptor tyrosine kinase (EGFR-TK), relevant in cancer research. Zhang et al. (2019) synthesized novel 4-arylaminoquinazolines with antitumor activity as EGFRwt-TK inhibitors, contributing to targeted cancer therapies (Zhang et al., 2019).
Antifungal Activities
Quinazoline derivatives also exhibit antifungal properties. Xu et al. (2007) synthesized novel 6-fluoro-4-alkyl(aryl)thioquinazoline derivatives with good antifungal activities, indicating their potential in addressing fungal infections (Xu et al., 2007).
Interaction with Human Serum Albumin
Research on quinazoline derivatives includes their interaction with human proteins. Wang et al. (2016) studied the interaction between fluorodihydroquinazolin derivatives and human serum albumin, providing insights into the pharmacodynamics of these compounds (Wang et al., 2016).
Wirkmechanismus
While the specific mechanism of action for 4-Chloro-6-fluoroquinazoline is not explicitly mentioned in the search results, it’s worth noting that quinazoline and its related scaffolds, which include this compound, have been found to exhibit various pharmacological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
Safety and Hazards
4-Chloro-6-fluoroquinazoline is harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation, serious eye damage, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-chloro-6-fluoroquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClFN2/c9-8-6-3-5(10)1-2-7(6)11-4-12-8/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKGISGZFBCGDW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80516730 | |
| Record name | 4-Chloro-6-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
16499-61-9 | |
| Record name | 4-Chloro-6-fluoroquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80516730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-6-fluoroquinazoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

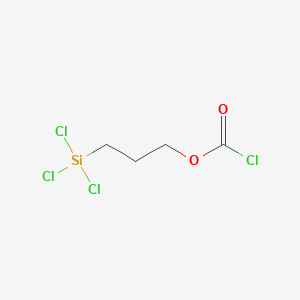


![Ethyl spiro[2.3]hexane-1-carboxylate](/img/structure/B96963.png)
